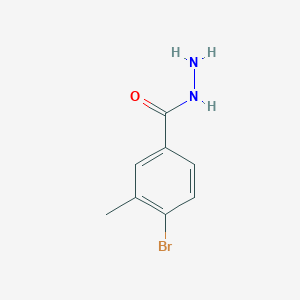

4-Bromo-3-methylbenzohydrazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJALHSTCHFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397880 | |

| Record name | 4-Bromo-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-43-9 | |

| Record name | 4-Bromo-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-3-methylbenzohydrazide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the benzohydrazide scaffold represents a "privileged" structure, a core molecular framework that demonstrates a remarkable versatility in binding to a diverse array of biological targets. This inherent adaptability has rendered benzohydrazide derivatives a focal point of extensive research, leading to the discovery of compounds with a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This guide provides a detailed technical overview of a specific and promising derivative: 4-Bromo-3-methylbenzohydrazide.

This document will serve as a comprehensive resource for researchers and drug development professionals, offering in-depth insights into the fundamental properties, synthesis, and potential therapeutic applications of this compound. By elucidating the causality behind experimental choices and grounding all information in authoritative sources, this guide aims to empower scientists to effectively harness the potential of this compound in their research and development endeavors.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as solubility, reactivity, and bioavailability. The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 148672-43-9 | |

| Molecular Formula | C₈H₉BrN₂O | |

| Molecular Weight | 229.07 g/mol | |

| Appearance | Solid (predicted) | - |

| Melting Point | Data not available in searched literature | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethyl acetate and chloroform (inferred from related compounds). | |

| SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | |

| InChI | InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

**

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Bromo-3-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of 4-Bromo-3-methylbenzohydrazide. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Physicochemical Characteristics

Quantitative data regarding the physicochemical properties of this compound is limited in publicly available literature. The following table summarizes the available information, including data for closely related compounds to provide context.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | PubChem |

| Molecular Weight | 229.08 g/mol | PubChem |

| Melting Point | Data not available | ChemicalBook[1] |

| Melting Point of related compound (4-Bromo-3-methylbenzamide) | 177-182 °C | Fisher Scientific[2] |

| Melting Point of precursor (4-Bromo-3-methylbenzoic acid) | 212-216 °C | Sigma-Aldrich[3] |

| Boiling Point | Data not available | ChemicalBook[1] |

| Solubility | Data not available | |

| Predicted XlogP | 1.5 | PubChemLite[4] |

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on standard synthetic methodologies for benzohydrazide derivatives, a plausible two-step synthesis starting from 4-Bromo-3-methylbenzoic acid can be proposed.

Step 1: Esterification of 4-Bromo-3-methylbenzoic acid

The first step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a common procedure to activate the carboxyl group for subsequent reaction with hydrazine.

-

Reaction: 4-Bromo-3-methylbenzoic acid is reacted with methanol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

-

Procedure:

-

Suspend 4-Bromo-3-methylbenzoic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 4-bromo-3-methylbenzoate.[5]

-

Step 2: Hydrazinolysis of Methyl 4-bromo-3-methylbenzoate

The methyl ester is then reacted with hydrazine hydrate to form the final benzohydrazide product.

-

Reaction: Methyl 4-bromo-3-methylbenzoate is reacted with hydrazine hydrate.

-

Procedure:

-

Dissolve methyl 4-bromo-3-methylbenzoate in a suitable solvent such as ethanol.

-

Add an excess of hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the precipitated product, this compound, is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

-

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound is not well-documented, benzohydrazide derivatives are known to exhibit a wide range of pharmacological effects, including antimicrobial and anticancer properties.

A study on a related bromo-substituted aromatic compound, α-Bromo-2′,3,4,4′-tetramethoxychalcone (α-Br-TMC), has shown that it acts as an inhibitor of the JAK/STAT signaling pathway.[6][7] This pathway is crucial in mediating cellular responses to cytokines and growth factors, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. It is plausible that this compound could exhibit similar inhibitory effects on this pathway.

Below is a conceptual diagram of the JAK/STAT signaling pathway, which could be a potential target for this compound.

Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound.

Experimental Workflow for Synthesis

The following diagram illustrates the general workflow for the proposed synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-Bromo-3-methylbenzamide, 99% | Fisher Scientific [fishersci.ca]

- 3. 4-Bromo-3-methylbenzoic acid 97 7697-28-1 [sigmaaldrich.com]

- 4. PubChemLite - this compound (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 5. Methyl 4-bromo-3-methylbenzoate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. [PDF] The Synthetic α-Bromo-2′,3,4,4′-Tetramethoxychalcone (α-Br-TMC) Inhibits the JAK/STAT Signaling Pathway | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Bromo-3-methylbenzohydrazide (CAS Number 148672-43-9)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-Bromo-3-methylbenzohydrazide is limited. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthesis protocol based on established chemical principles, and context from related compounds. All quantitative data presented is either predicted or derived from general chemical knowledge, as specific experimental values are not found in the cited literature.

Core Compound Properties

This compound is a substituted aromatic hydrazine derivative. While specific experimental data is scarce, its fundamental properties can be summarized.

| Property | Data | Source |

| CAS Number | 148672-43-9 | |

| Molecular Formula | C₈H₉BrN₂O | |

| Molecular Weight | 229.08 g/mol | |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | |

| InChI Key | BFJALHSTCHFUMF-UHFFFAOYSA-N | |

| Predicted XlogP | 1.5 | PubChemLite |

| Monoisotopic Mass | 227.98982 Da | PubChemLite |

Predicted Mass Spectrometry Data:

| Adduct | Predicted m/z |

| [M+H]⁺ | 228.99710 |

| [M+Na]⁺ | 250.97904 |

| [M-H]⁻ | 226.98254 |

| [M+NH₄]⁺ | 246.02364 |

| [M+K]⁺ | 266.95298 |

| [M+H-H₂O]⁺ | 210.98708 |

| [M+HCOO]⁻ | 272.98802 |

| [M+CH₃COO]⁻ | 287.00367 |

| [M]⁺ | 227.98927 |

| [M]⁻ | 227.99037 |

| [Source: PubChemLite][1] |

Proposed Synthesis Protocol

A standard and widely used method for the synthesis of benzohydrazides is the hydrazinolysis of the corresponding methyl benzoate ester.[2][3] This approach is proposed for the synthesis of this compound, starting from Methyl 4-bromo-3-methylbenzoate.

Reaction:

Methyl 4-bromo-3-methylbenzoate + Hydrazine Hydrate → this compound + Methanol

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

-

Addition of Hydrazine Hydrate: Add an excess of hydrazine hydrate (typically 2 to 5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 80°C for ethanol) and maintain for a period of 2 to 6 hours.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution as a white solid.[3]

-

Isolation: Collect the precipitate by filtration and wash it thoroughly with cold water or ethanol to remove any unreacted hydrazine hydrate and other impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.[3]

-

Drying: Dry the purified product under vacuum.

Potential Biological Significance

While no biological studies have been published specifically for this compound, the benzohydrazide scaffold is recognized as a "privileged" structure in medicinal chemistry, known to bind to various biological targets.[5] Derivatives of benzohydrazide have demonstrated a wide range of pharmacological activities, including:

-

Antimicrobial Activity: Various substituted benzohydrazides have been synthesized and shown to possess antibacterial and antifungal properties.[3][6]

-

Anticancer Activity: Certain bromo-benzohydrazide derivatives have been evaluated for their in vitro anticancer potential against human cancer cell lines.[3]

-

Enzyme Inhibition: Hydrazide-hydrazone derivatives are investigated as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the context of neurodegenerative diseases.[7]

The presence of the bromo and methyl substituents on the phenyl ring of this compound makes it a valuable intermediate for creating a library of derivative compounds for screening in various biological assays. The hydrazine moiety can readily undergo condensation reactions with aldehydes and ketones to form hydrazones, a common strategy for developing novel therapeutic agents.[5]

Visualizations

Proposed Synthesis Workflow:

References

- 1. PubChemLite - this compound (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thepharmajournal.com [thepharmajournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Molecular Structure of 4-Bromo-3-methylbenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzohydrazide and its derivatives represent a significant class of compounds in medicinal and materials chemistry. Their unique structural features, including the presence of a reactive hydrazide moiety (-CONHNH2), allow for the synthesis of a wide array of Schiff bases and heterocyclic compounds. These derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.

4-Bromo-3-methylbenzohydrazide is a halogenated aromatic hydrazide whose structural framework is of interest for the development of novel therapeutic agents and functional materials. The presence of a bromine atom and a methyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and steric profile, which in turn can modulate its biological activity and chemical reactivity. This document provides a detailed technical overview of its molecular structure, physicochemical properties, and spectroscopic characterization.

Molecular and Physicochemical Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for database searches, regulatory submissions, and accurate record-keeping in a research context.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 148672-43-9 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [1][2] |

| Molecular Weight | 229.07 g/mol | [1] |

| Monoisotopic Mass | 227.98982 Da | [2] |

| SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | [2] |

| InChI | InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | [2] |

| InChIKey | BFJALHSTCHFUMF-UHFFFAOYSA-N | [2] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. The expected data from key analytical techniques are detailed below.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For a related compound, 3-bromo-4-methylbenzohydrazide, the methyl protons present a singlet peak around δ 2.34 ppm, while aromatic protons are observed between δ 7.2 and 8.1 ppm[3].

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic-H (C5-H) | ~7.8-8.0 | Doublet (d) | 1H |

| Aromatic-H (C6-H) | ~7.6-7.8 | Doublet of Doublets (dd) | 1H |

| Aromatic-H (C2-H) | ~7.5-7.7 | Singlet (s) or narrow Doublet (d) | 1H |

| -NH₂ (Hydrazide) | ~4.5-5.0 (broad) | Singlet (s) | 2H |

| -NH- (Amide) | ~9.5-10.0 (broad) | Singlet (s) | 1H |

| -CH₃ (Methyl) | ~2.4 | Singlet (s) | 3H |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is characterized by strong absorptions corresponding to the N-H and C=O bonds of the hydrazide group.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Asymmetric & Symmetric Stretch | 3200-3400 |

| C-H (Aromatic) | Stretch | 3000-3100 |

| C=O (Amide I) | Stretch | 1640-1680 |

| N-H (Amide II) | Bend | 1580-1620 |

| C=C (Aromatic) | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

| C-Br | Stretch | 500-650 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. A key feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which results in two molecular ion peaks of nearly equal intensity separated by 2 m/z units[3].

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular ion (with ⁷⁹Br) | ~228 |

| [M+2]⁺ | Molecular ion (with ⁸¹Br) | ~230 |

| [M-NHNH₂]⁺ | Loss of hydrazinyl group | ~197/199 |

| [C₇H₆Br]⁺ | Bromotolyl cation | ~170/172 |

Synthesis and Experimental Protocols

While a specific protocol for this compound is not widely published, a standard and reliable method involves the hydrazinolysis of the corresponding methyl ester. The overall synthesis workflow is depicted below.

Experimental Protocol: Synthesis via Methyl Ester

This protocol outlines a representative procedure for the synthesis of this compound.

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid

-

To a solution of 4-bromo-3-methylbenzoic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

-

Neutralize the residue with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate (3 x 10 volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield methyl 4-bromo-3-methylbenzoate.

Step 2: Hydrazinolysis of Methyl 4-Bromo-3-methylbenzoate

-

Dissolve the crude methyl 4-bromo-3-methylbenzoate (1.0 eq) from the previous step in ethanol (10 volumes).

-

Add hydrazine hydrate (3.0-5.0 eq) to the solution.

-

Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath. The product, this compound, will typically precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash with cold ethanol to remove excess hydrazine hydrate, and dry under vacuum to obtain the final product.

-

Purity can be assessed by melting point determination and the spectroscopic methods outlined in Section 3.0. Further purification can be achieved by recrystallization from ethanol or an appropriate solvent system.

Structural Analysis and Identification Workflow

The logical process for confirming the molecular structure of an unknown sample suspected to be this compound relies on the convergence of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they offer unambiguous confirmation.

Conclusion

This compound is a compound with significant potential in synthetic and medicinal chemistry. Its structure has been defined by its molecular formula, C₈H₉BrN₂O, and its connectivity. The outlined spectroscopic data provide a clear fingerprint for its unambiguous identification, highlighting the characteristic signals of the substituted phenyl ring and the hydrazide moiety. The provided synthetic protocol offers a reliable method for its preparation in a laboratory setting. This comprehensive guide serves as a foundational resource for researchers working with this compound, facilitating its synthesis, characterization, and exploration in drug discovery and materials science applications.

References

Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Bromo-3-methylbenzohydrazide and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

While the precise mechanism of action for 4-Bromo-3-methylbenzohydrazide is not yet fully elucidated in publicly available research, extensive studies on structurally similar benzohydrazide derivatives provide a strong foundation for predicting its biological activity. This technical guide synthesizes the existing knowledge on related compounds, with a particular focus on a close analog, 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide, which has been identified as a potent inhibitor of the mTOR signaling pathway, inducing autophagy and apoptosis in cancer cells. This document presents a hypothesized mechanism of action for this compound, supported by data from related compounds, and provides detailed experimental protocols and data presented in a structured format to guide future research and drug development efforts.

Introduction: The Benzohydrazide Scaffold in Drug Discovery

Benzohydrazides are a versatile class of organic compounds characterized by a benzene ring attached to a hydrazide moiety (-CONHNH2). This structural motif has garnered significant attention in medicinal chemistry due to its ability to serve as a pharmacophore for a wide range of biological activities. Derivatives of benzohydrazide have been reported to exhibit antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The presence of substituents on the benzene ring, such as halogens and alkyl groups, can significantly modulate the compound's biological effects.

Hypothesized Core Mechanism of Action: mTOR Pathway Inhibition

The most compelling evidence for the mechanism of action of a bromo-methyl-substituted benzohydrazide comes from a study on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide , a close structural analog of this compound. This compound was identified as a novel inhibitor of the mammalian target of rapamycin (mTOR), a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1] The mTOR signaling pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.

The study on the analog suggests that it can suppress the proliferation of triple-negative breast cancer (TNBC) cells by inducing cytostatic autophagy and apoptosis.[1] Based on these findings, it is hypothesized that this compound may also function as an mTOR inhibitor.

The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).

-

mTORC1 is a central regulator of cell growth and proliferation. It integrates signals from growth factors, nutrients, and energy status to control protein synthesis, lipid synthesis, and autophagy.

-

mTORC2 is primarily involved in cell survival and cytoskeletal organization.

Inhibition of mTOR, particularly mTORC1, can lead to the induction of autophagy, a cellular self-degradation process, and apoptosis, or programmed cell death.

Figure 1: Hypothesized inhibition of the mTORC1 signaling pathway by this compound.

Other Potential Biological Activities

Beyond mTOR inhibition, the broader class of benzohydrazide derivatives has been associated with other biological activities that could contribute to the overall pharmacological profile of this compound.

Anticancer Activity

Several studies have demonstrated the anticancer potential of bromo-substituted benzohydrazide derivatives against various cancer cell lines. For instance, a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides showed significant anticancer activity, with some compounds being more potent than the standard drugs tetrandrine and 5-fluorouracil against the HCT116 human colon cancer cell line.[2]

Enzyme Inhibition

Benzohydrazide derivatives have been reported to inhibit various enzymes:

-

Monoamine Oxidases (MAO): Certain N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy]benzohydrazides have shown inhibitory activity against MAO-A and MAO-B, enzymes involved in the metabolism of neurotransmitters.[3]

-

β-Secretase (BACE-1): The same series of compounds also exhibited inhibitory effects on BACE-1, a key enzyme in the pathogenesis of Alzheimer's disease.[3]

-

Cholinesterases: Hydrazone derivatives of benzohydrazides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for the treatment of Alzheimer's disease.[4][5]

-

Alkaline Phosphatase: N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been identified as inhibitors of alkaline phosphatase.[6]

Quantitative Data from Related Compounds

The following tables summarize quantitative data from studies on benzohydrazide derivatives with similar structural features to this compound.

Table 1: Anticancer Activity of 3/4-Bromo-N'-(substituted benzylidene)benzohydrazides against HCT116 Colon Cancer Cells [2]

| Compound | Substitution | IC50 (µM) |

| Compound 22 | 3-bromo, 3-phenylallylidene | 1.20 |

| Tetrandrine (Standard) | - | 1.53 |

| 5-Fluorouracil (Standard) | - | 4.6 |

Table 2: Enzyme Inhibitory Activity of N'-Benzoyl-2-methylbenzohydrazide Analogs

| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |

| N'-Substituted Benzohydrazides | Acetylcholinesterase (AChE) | 1.85 - 83.84 | [4] |

| N'-Substituted Benzohydrazides | Butyrylcholinesterase (BChE) | 3.68 - 16.1 | [3][4] |

| N'-Benzylidene Benzohydrazides | Monoamine Oxidase-A (MAO-A) | Ki = 0.35 | [3] |

| N'-Benzylidene Benzohydrazides | Monoamine Oxidase-B (MAO-B) | Ki = 1.97 | [3] |

| N'-Benzylidene Benzohydrazides | β-Secretase (BACE-1) | 8.47 - 9.92 | [3] |

Experimental Protocols for Mechanistic Studies

To investigate the hypothesized mechanism of action of this compound, the following experimental protocols, adapted from studies on its analogs, can be employed.

mTOR Kinase Inhibition Assay

This assay determines the direct inhibitory effect of the compound on mTOR kinase activity.

-

Principle: A fluorescence-based assay measures the phosphorylation of a substrate by the mTOR enzyme.

-

Reagents: Recombinant human mTOR enzyme, ATP, mTOR substrate (e.g., a fluorescently labeled peptide), and the test compound.

-

Procedure:

-

Prepare a reaction mixture containing mTOR enzyme and the test compound at various concentrations in a 96-well plate.

-

Initiate the reaction by adding ATP and the mTOR substrate.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the fluorescence signal, which is proportional to the extent of substrate phosphorylation.

-

Calculate the percentage of inhibition and determine the IC50 value.

-

Cell Viability and Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and cytostatic effects of the compound on cancer cells.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Lines: A panel of cancer cell lines (e.g., MDA-MB-231, MDA-MB-468 for breast cancer).

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

Western Blot Analysis for mTOR Pathway Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the mTOR signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and detected using specific antibodies.

-

Target Proteins: p-mTOR, mTOR, p-p70S6K, p70S6K, p-4E-BP1, 4E-BP1, LC3-I/II, and apoptosis markers (e.g., cleaved caspase-3, PARP).

-

Procedure:

-

Treat cells with the test compound for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

References

- 1. Identification and optimization of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors that induce autophagic cell death and apoptosis in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Biological Evaluation and Molecular Docking Studies of New 4-(Cyanomethyl)-N'-Substituted Benzohydrazide Derivatives as Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Potential Biological Activities of 4-Bromo-3-methylbenzohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 4-Bromo-3-methylbenzohydrazide and its structurally related derivatives. While direct studies on this compound are limited, extensive research on its chemical analogs suggests significant potential in antimicrobial, anticancer, and enzyme inhibitory activities. This document collates available quantitative data, details relevant experimental methodologies, and visualizes potential mechanisms and workflows to serve as a valuable resource for researchers in drug discovery and development. The information presented is largely based on studies of closely related bromo- and methyl-substituted benzohydrazide derivatives, providing a strong foundation for future investigation into the specific properties of this compound.

Introduction

Benzohydrazides are a class of organic compounds characterized by a benzene ring and a hydrazide functional group (-CONHNH2). This scaffold is a key pharmacophore in numerous biologically active compounds, including the well-known antitubercular drug isoniazid. The versatility of the benzohydrazide structure allows for a wide range of chemical modifications, leading to a diverse array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] The introduction of halogen and methyl substituents on the benzene ring can significantly modulate the biological efficacy and physicochemical properties of these molecules.[3] This guide focuses on the potential activities of this compound, a specific derivative whose biological profile is inferred from the activities of its close structural analogs.

Potential Biological Activities

Based on the available literature for structurally similar compounds, this compound is predicted to exhibit a range of biological activities, primarily in the areas of antimicrobial and anticancer applications.

Antimicrobial Activity

Derivatives of bromobenzohydrazide have demonstrated notable activity against a spectrum of bacterial and fungal pathogens. The mechanism of action for many benzohydrazide-based antimicrobial agents involves the inhibition of essential microbial enzymes.

A series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides were synthesized and evaluated for their antimicrobial potential. One of the most potent compounds in this series, a 3-bromo derivative, exhibited significant antimicrobial activity.[4] Another study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, which share the 4-bromo-3-methylphenyl moiety, reported potent antibacterial activity against extensively drug-resistant Salmonella Typhi (XDR S. Typhi).[5]

Table 1: Summary of Antimicrobial Activity of this compound Analogs

| Compound/Derivative | Test Organism | Activity Metric | Value | Reference |

| 3-Bromo-N'-(substituted benzylidene)benzohydrazide (Compound 12) | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | pMICam | 1.67 µM/ml | [4] |

| N-(3-(dimethylamino)phenyl)-5-(4-bromophenyl)pyrazine-2-carboxamide (Derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) | XDR S. Typhi | MIC | 6.25 mg/mL | [5] |

Anticancer Activity

The anticancer potential of benzohydrazide derivatives is a significant area of research. These compounds often exert their cytotoxic effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes involved in cancer cell proliferation.

A study on 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed potent in vitro anticancer activity against the human colon carcinoma cell line HCT116. One of the 3-bromo derivatives emerged as a highly potent anticancer agent, more so than the standard drugs tetrandrine and 5-fluorouracil.[4]

Table 2: Summary of Anticancer Activity of this compound Analogs

| Compound/Derivative | Cell Line | Activity Metric | Value | Reference |

| 3-Bromo-N'-(3-phenylallylidene)benzohydrazide (Compound 22) | HCT116 (Human Colon Carcinoma) | IC50 | 1.20 µM | [4] |

| Tetrandrine (Standard Drug) | HCT116 (Human Colon Carcinoma) | IC50 | 1.53 µM | [4] |

| 5-Fluorouracil (Standard Drug) | HCT116 (Human Colon Carcinoma) | IC50 | 4.6 µM | [4] |

Enzyme Inhibition

The benzohydrazide scaffold is a known inhibitor of various enzymes. For instance, some benzohydrazide derivatives have been identified as inhibitors of succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration and a target for some fungicides.[6] Additionally, derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide have shown potent inhibitory activity against alkaline phosphatase (ALP).[5]

Table 3: Summary of Enzyme Inhibition Activity of a this compound Analog

| Compound/Derivative | Enzyme | Activity Metric | Value | Reference |

| N-(3-(dimethylamino)phenyl)-5-(4-bromophenyl)pyrazine-2-carboxamide (Derivative of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide) | Alkaline Phosphatase (ALP) | IC50 | 1.469 ± 0.02 µM | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of benzohydrazide derivatives.

Synthesis of Benzohydrazide Derivatives (General Procedure)

A general method for synthesizing benzohydrazide derivatives involves the condensation reaction between a substituted benzohydrazide and an appropriate aldehyde or ketone.

-

Step 1: Synthesis of Substituted Benzohydrazide: A mixture of a methyl- or ethyl-substituted benzoate (1 equivalent) and hydrazine hydrate (1.2 equivalents) is refluxed in ethanol for 2-4 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Step 2: Cooling and Precipitation: After completion, the reaction mixture is cooled to room temperature. The resulting precipitate (the benzohydrazide) is collected by filtration.

-

Step 3: Washing and Recrystallization: The crude product is washed with cold water and then recrystallized from ethanol to yield the pure substituted benzohydrazide.

-

Step 4: Synthesis of Schiff Base Derivatives: The synthesized benzohydrazide (1 equivalent) is dissolved in ethanol, and an equimolar amount of a substituted aldehyde or ketone is added. A catalytic amount of glacial acetic acid is often added.

-

Step 5: Reflux and Product Isolation: The mixture is refluxed for 4-6 hours. After cooling, the solid product is filtered, washed with cold ethanol, and dried.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

-

Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland) of the test organism is prepared in a suitable broth.

-

Plate Preparation: The inoculum is uniformly spread over the surface of a Mueller-Hinton agar plate.

-

Well Creation: Sterile wells (6-8 mm in diameter) are punched into the agar.

-

Compound Application: A specific volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well.

-

Incubation: The plates are incubated at 37°C for 24 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

-

Cell Seeding: Cancer cells (e.g., HCT116) are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or acidic isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and initial biological screening of benzohydrazide derivatives.

Potential Mechanism of Action: Enzyme Inhibition

This diagram illustrates a potential mechanism of action for benzohydrazide derivatives as enzyme inhibitors.

Experimental Workflow: MTT Assay

The following diagram outlines the key steps of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

While direct experimental data on the biological activities of this compound is currently lacking, the extensive research on its close structural analogs strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The compiled data on antimicrobial and anticancer activities, along with detailed experimental protocols, provide a solid starting point for the investigation of this specific compound.

Future research should focus on:

-

The synthesis and purification of this compound.

-

In vitro screening of the compound against a wide range of bacterial, fungal, and cancer cell lines to determine its specific activity profile.

-

Elucidation of the precise mechanisms of action, including the identification of specific molecular targets.

-

Structure-activity relationship (SAR) studies to optimize the benzohydrazide scaffold for enhanced potency and selectivity.

This technical guide serves as a foundational resource to stimulate and guide such future research endeavors, ultimately aiming to unlock the full therapeutic potential of this compound.

References

- 1. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. 3-Bromo-4-methylbenzohydrazide | 515143-79-0 | Benchchem [benchchem.com]

- 4. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of New Benzohydrazide Derivatives Containing 4-Aminoquinazoline as Effective Agricultural Fungicides, the Related Mechanistic Study, and Safety Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Bromo-3-methylbenzohydrazide: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylbenzohydrazide is a halogenated aromatic hydrazide derivative. The benzohydrazide scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Consequently, derivatives of benzohydrazide have been extensively explored for various pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The presence of a bromine atom and a methyl group on the phenyl ring of this compound is anticipated to modulate its physicochemical properties and biological activity. This document provides a technical overview of the available literature on the synthesis and potential biological activities of this compound and its closely related analogs.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the currently available literature. However, a plausible and commonly employed synthetic route involves a two-step process, starting from the commercially available 4-bromo-3-methylbenzoic acid.

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid

The first step is the conversion of 4-bromo-3-methylbenzoic acid to its corresponding methyl ester, methyl 4-bromo-3-methylbenzoate. A standard laboratory procedure for this esterification involves reacting the carboxylic acid with methanol in the presence of a catalytic amount of strong acid, or by using a milder reagent such as thionyl chloride or oxalyl chloride to form the acyl chloride, which is then reacted with methanol.

Step 2: Hydrazinolysis of Methyl 4-bromo-3-methylbenzoate

The second step is the conversion of the methyl ester to the target benzohydrazide. This is typically achieved by reacting the methyl ester with hydrazine hydrate in a suitable solvent, such as an alcohol (e.g., ethanol or methanol). The reaction mixture is usually heated to reflux to drive the reaction to completion.

Experimental Protocols

Synthesis of Methyl 4-bromo-3-methylbenzoate (Exemplary Protocol)

A solution of 4-bromo-3-methylbenzoic acid in a suitable solvent like methanol can be heated at reflux with a catalytic amount of sulfuric acid for several hours. Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride, followed by the addition of methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization or column chromatography.

Synthesis of this compound (General Protocol)

To a solution of methyl 4-bromo-3-methylbenzoate in ethanol, an excess of hydrazine hydrate is added. The mixture is then heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. The crude product can be further purified by recrystallization.

Figure 1: Proposed synthetic workflow for this compound.

Biological Activities

While no specific biological data for this compound has been found in the reviewed literature, a study on a series of 3- and 4-bromo benzohydrazide derivatives provides valuable insights into its potential anticancer and antimicrobial activities. The structural similarity of these derivatives to the core compound suggests that this compound may exhibit comparable biological effects.

Anticancer Activity

A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3-phenylallylidene)benzohydrazides were synthesized and evaluated for their in vitro anticancer activity against the human colon carcinoma cell line (HCT116). Several of these derivatives demonstrated significant cytotoxic effects.[1]

Table 1: Anticancer Activity of 4-Bromo Benzohydrazide Derivatives against HCT116 Cell Line [1]

| Compound | Substitution on Hydrazone | IC50 (µM) |

| 4a | 4-Chlorobenzylidene | 2.15 ± 0.04 |

| 4b | 4-Fluorobenzylidene | 2.33 ± 0.02 |

| 4c | 4-Nitrobenzylidene | 1.88 ± 0.03 |

| 4d | 2-Hydroxybenzylidene | 2.50 ± 0.05 |

| Standard Drug (5-Fluorouracil) | - | 4.6 |

IC50: The concentration of the compound that causes 50% inhibition of cell growth.

Antimicrobial Activity

The same series of 3/4-bromo benzohydrazide derivatives was also screened for their antimicrobial potential against a panel of microorganisms. The antimicrobial activity was expressed as pMICam (the negative logarithm of the average minimum inhibitory concentration).[1]

Table 2: Antimicrobial Activity of 4-Bromo Benzohydrazide Derivatives [1]

| Compound | Substitution on Hydrazone | pMICam (µM/ml) |

| 4a | 4-Chlorobenzylidene | 1.55 |

| 4b | 4-Fluorobenzylidene | 1.58 |

| 4c | 4-Nitrobenzylidene | 1.62 |

| 4d | 2-Hydroxybenzylidene | 1.50 |

pMICam: A higher value indicates greater antimicrobial activity.

Signaling Pathways and Mechanism of Action

The literature search did not yield any studies investigating the specific signaling pathways or the precise mechanism of action of this compound. Research on closely related brominated compounds suggests that their biological effects could be attributed to various mechanisms, including the inhibition of specific enzymes or interference with key cellular signaling cascades. For instance, some brominated chalcones have been shown to inhibit the JAK/STAT signaling pathway. However, without direct experimental evidence, the mechanism of action of this compound remains speculative.

Conclusion

References

4-Bromo-3-methylbenzohydrazide: An In-depth Technical Guide

An Introduction to a Niche Benzohydrazide Derivative

4-Bromo-3-methylbenzohydrazide is a substituted aromatic hydrazine derivative. While its specific discovery and a detailed historical account are not extensively documented in publicly available scientific literature, its structural class—benzohydrazides—has been a subject of significant interest in medicinal and materials chemistry. This guide provides a comprehensive overview of the available technical information on this compound, including its synthesis, properties, and potential applications based on the broader understanding of related compounds.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes its basic identifiers and computed properties.

| Property | Value | Source |

| Molecular Formula | C₈H₉BrN₂O | PubChem[1] |

| Molecular Weight | 229.07 g/mol | Appchem[2] |

| CAS Number | 148672-43-9 | Appchem[2] |

| Predicted XlogP | 1.5 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 2 | - |

| Predicted Hydrogen Bond Acceptor Count | 2 | - |

| Predicted Rotatable Bond Count | 1 | - |

Synthesis and Characterization

Experimental Protocol: General Synthesis of Benzohydrazides

This protocol is a generalized procedure based on common organic chemistry practices for the synthesis of benzohydrazides from their corresponding benzoic acids.

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-3-methylbenzoic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 4-bromo-3-methylbenzoate.

Step 2: Hydrazinolysis of Methyl 4-Bromo-3-methylbenzoate

-

Reaction Setup: Dissolve the methyl 4-bromo-3-methylbenzoate obtained in the previous step in a suitable solvent such as ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reaction: Heat the reaction mixture to reflux for several hours. The formation of a precipitate may be observed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect it by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

Characterization

The synthesized this compound would typically be characterized using the following spectroscopic methods:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and arrangement of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the compound.

-

FTIR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the N-H, C=O, and C-Br bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Potential Applications and Research Directions

While specific biological activity or mechanism of action studies for this compound are not prominent in the literature, the broader class of benzohydrazides and their derivatives (hydrazones) are known to exhibit a wide range of biological activities. These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties.[3] The presence of the bromo and methyl substituents on the benzene ring of this compound could modulate its biological activity and pharmacokinetic properties compared to other substituted benzohydrazides.

The primary amine group of the hydrazide moiety is a key functional group that can readily react with aldehydes and ketones to form hydrazones. This chemical reactivity allows for the facile synthesis of a diverse library of derivatives for biological screening.

Logical Workflow for Synthesis

The synthesis of this compound follows a logical progression from the corresponding carboxylic acid. This workflow can be visualized as follows:

Caption: Synthetic pathway for this compound.

Conclusion

This compound is a chemical compound for which detailed historical and experimental data is not widely available. However, based on the well-established chemistry of benzohydrazides, its synthesis and potential for derivatization are clear. Future research on this compound could focus on its synthesis, full characterization, and the exploration of its biological activities, potentially leading to the discovery of new therapeutic agents. The lack of extensive prior research presents an opportunity for novel investigations into the properties and applications of this specific substituted benzohydrazide.

References

An In-depth Technical Guide to 4-Bromo-3-methylbenzohydrazide: Safety, Handling, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-3-methylbenzohydrazide, focusing on its safe handling, synthesis, and physicochemical properties. The information is intended to support researchers and professionals in drug development and chemical synthesis in the effective and safe utilization of this compound.

Compound Identification and Properties

This compound is a substituted benzohydrazide derivative. The presence of the bromo and methyl groups on the benzene ring, combined with the reactive hydrazide moiety, makes it a potentially valuable intermediate in the synthesis of more complex molecules, particularly in the context of medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 148672-43-9 | [1] |

| Molecular Formula | C₈H₉BrN₂O | [2] |

| Molecular Weight | 229.07 g/mol | [2] |

| Appearance | White to off-white solid | [No specific citation found] |

| Melting Point | Not available | [No specific citation found] |

| Boiling Point | Not available | [No specific citation found] |

| Solubility | Sparingly soluble in water; soluble in common organic solvents like ethanol and DMSO. | [No specific citation found] |

| InChIKey | BFJALHSTCHFUMF-UHFFFAOYSA-N | [2] |

| SMILES | CC1=C(C=CC(=C1)C(=O)NN)Br | [2] |

Safety and Handling

The following safety and handling information is derived from available Safety Data Sheets (SDS) for this compound and structurally related compounds. It is imperative to consult the specific SDS for the lot of material being used and to conduct a thorough risk assessment before commencing any experimental work.

Table 2: Hazard Identification and Precautionary Measures

| Hazard Category | GHS Classification and Precautionary Statements |

| Acute Toxicity | Not classified. However, as with any chemical of unknown toxicity, it should be handled with care. |

| Skin Corrosion/Irritation | May cause skin irritation. P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. |

| Eye Damage/Irritation | May cause serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |

| Respiratory Sensitization | May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER/doctor if you feel unwell. |

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the compound as a powder or if aerosols may be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols

Synthesis of this compound from Methyl 4-bromo-3-methylbenzoate

This protocol describes a two-step synthesis starting from 4-bromo-3-methylbenzoic acid.

Step 1: Esterification of 4-Bromo-3-methylbenzoic Acid to Methyl 4-bromo-3-methylbenzoate

-

Materials:

-

4-Bromo-3-methylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate or diethyl ether

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-3-methylbenzoic acid (1.0 equivalent) in anhydrous methanol (5-10 volumes).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of benzoic acid).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate or diethyl ether and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and remove any unreacted starting material) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude Methyl 4-bromo-3-methylbenzoate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

-

Step 2: Hydrazinolysis of Methyl 4-bromo-3-methylbenzoate to this compound

-

Materials:

-

Methyl 4-bromo-3-methylbenzoate

-

Hydrazine hydrate (64-85%)

-

Ethanol or isopropanol

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-bromo-3-methylbenzoate (1.0 equivalent) in ethanol (5-10 volumes).

-

Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 6-12 hours. The formation of a white precipitate may be observed. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation of the product.

-

Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.

-

The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.

-

Dry the purified product under vacuum.

-

Characterization

-

Thin Layer Chromatography (TLC): Monitor the reaction progress using a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light or by staining with an appropriate agent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

-

Infrared (IR) Spectroscopy: Identify the characteristic functional groups, such as the N-H, C=O, and C-Br stretches.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the synthesized compound.

Reactivity and Potential Applications

The hydrazide functional group in this compound is a versatile handle for further synthetic transformations. It can readily undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are often investigated for their biological activities. The benzohydrazide scaffold is considered a "privileged" structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.[3]

The bromine atom on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.

Biological Activity and Signaling Pathways

Based on a comprehensive search of the available scientific literature, there is currently no specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. While the broader class of benzohydrazides has been explored for various therapeutic applications, this particular substituted derivative has not been the subject of published biological studies.[4][5][6] Therefore, a diagram of a signaling pathway cannot be provided.

Experimental and Logical Workflows

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

This guide is intended to be a starting point for researchers. Always consult primary literature and safety documentation before undertaking any experimental work.

References

- 1. 4-BROMO-3-METHYLBENZHYDRAZIDE - Safety Data Sheet [chemicalbook.com]

- 2. PubChemLite - this compound (C8H9BrN2O) [pubchemlite.lcsb.uni.lu]

- 3. 3-Bromo-4-methylbenzohydrazide | 515143-79-0 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. allresearchjournal.com [allresearchjournal.com]

Navigating the Solubility Landscape of 4-Bromo-3-methylbenzohydrazide: A Technical Guide

For Immediate Release

Shanghai, China – December 29, 2025 – In the intricate world of pharmaceutical research and development, a thorough understanding of the physicochemical properties of novel chemical entities is paramount. This technical guide offers an in-depth exploration of the solubility profile of 4-Bromo-3-methylbenzohydrazide, a compound of interest for researchers and scientists in drug development. Due to the limited availability of direct experimental data in publicly accessible literature, this guide provides a comprehensive overview of predicted lipophilicity and outlines a robust, generalized experimental protocol for determining thermodynamic solubility, a critical parameter for preclinical assessment.

Core Physicochemical Characteristics

| Parameter | Value | Source |

| Predicted XlogP | 1.5 | PubChem |

Table 1: Predicted Lipophilicity of this compound

The predicted XlogP value of 1.5 suggests that this compound has a relatively balanced solubility profile, with a slight preference for lipophilic environments. However, experimental verification is crucial for definitive characterization.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a detailed, generalized methodology for determining the thermodynamic solubility of a solid compound like this compound in various solvents. The shake-flask method is the gold standard for this purpose, ensuring that a true equilibrium is reached between the dissolved and undissolved compound.[1]

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent(s) of analytical grade (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, dimethyl sulfoxide (DMSO))

-

Glass vials with screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other appropriate analytical instrumentation.

-

Volumetric flasks and other standard laboratory glassware.

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to several glass vials. The presence of excess solid is critical to ensure that saturation is achieved.

-

Add a precise volume of the selected solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples at a constant speed for a sufficient duration to ensure equilibrium is reached. A minimum of 24 to 48 hours is recommended. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound has reached a plateau.

-

-

Sample Collection and Processing:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Filter the aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is crucial to avoid overestimation of solubility.

-

Dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the calibration standards and the diluted sample solutions using a validated analytical method, such as HPLC-UV.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.

-

Determine the concentration of this compound in the diluted sample solutions by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the original solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Experimental Workflow Visualization

The logical flow of the thermodynamic solubility determination protocol can be visualized as follows:

This comprehensive guide provides researchers with the necessary framework to experimentally determine the solubility profile of this compound. Accurate solubility data is a cornerstone of successful drug development, influencing everything from formulation design to bioavailability. By following a rigorous and well-defined protocol, scientists can generate reliable data to inform critical decisions in the research and development pipeline.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 4-Bromo-3-methylbenzohydrazide Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential therapeutic applications of 4-Bromo-3-methylbenzohydrazide derivatives. The protocols detailed below are intended to serve as a guide for the development of novel therapeutic agents, with a focus on anticancer and antimicrobial applications.

Introduction

Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The core structure, characterized by a benzene ring linked to a hydrazide functional group, serves as a versatile scaffold for the synthesis of a wide array of derivatives. The incorporation of a bromo and a methyl group at the 4 and 3 positions of the benzene ring, respectively, can significantly influence the physicochemical properties and biological efficacy of the resulting molecules. These derivatives have shown promise as potent anticancer and antimicrobial agents, with mechanisms of action that include the inhibition of key cellular enzymes and disruption of microbial growth processes.

Synthesis of this compound and its Derivatives

The synthesis of this compound derivatives is a multi-step process that begins with the preparation of the key intermediate, this compound. This intermediate is then typically condensed with various aldehydes or ketones to yield the final Schiff base derivatives.

Synthesis of 4-Bromo-3-methylbenzoic acid

The starting material for the synthesis is 4-Bromo-3-methylbenzoic acid.

Protocol:

-

A suspension of 4-Amino-3-methylbenzoic acid (0.483 mol) in water (411 mL) and 47% hydrobromic acid (486 mL) is stirred at 25°C for 1 hour.

-

The reaction mixture is then cooled to -2°C.

-

A solution of sodium nitrate (0.463 mol) in water (100 mL) is added to the reaction mixture over 15 minutes, maintaining the temperature between -1°C and -2°C.

-

The mixture is stirred at this temperature for an additional 1.5 hours.

-

This mixture is then slowly added to a suspension of copper(I) bromide (0.508 mol) in water (73 mL) and aqueous hydrobromic acid (73 mL).

-

The reaction is stirred at 25°C for 1 hour and then heated at 70°C for 1 hour.

-

The resulting solid is filtered, washed with water until the filtrate reaches a pH of 7, and then dried to yield 4-Bromo-3-methylbenzoic acid.

Synthesis of 4-Bromo-3-methylbenzoyl chloride

The carboxylic acid is then converted to its more reactive acyl chloride derivative.

Protocol:

-

Dissolve 4-Bromo-3-methylbenzoic acid in an inert solvent such as dichloromethane.

-

Add thionyl chloride dropwise to the solution.

-

Reflux the mixture, monitoring the reaction by observing the evolution of sulfur dioxide and hydrogen chloride gases.[1]

-

Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 4-Bromo-3-methylbenzoyl chloride.

Synthesis of this compound

The benzoyl chloride is then reacted with hydrazine to form the hydrazide.

Protocol:

-

Dissolve the crude 4-Bromo-3-methylbenzoyl chloride in a suitable solvent like ethanol or tetrahydrofuran.

-

Slowly add hydrazine hydrate to the solution while stirring.

-

The reaction is typically carried out at room temperature or with gentle heating.

-

The resulting precipitate of this compound is collected by filtration, washed with a cold solvent, and dried.

Synthesis of this compound Derivatives (Schiff Bases)

The final derivatives are synthesized by condensing the hydrazide with various aromatic aldehydes.

Protocol:

-

Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of an acid, like glacial acetic acid.

-

Add an equimolar amount of the desired substituted aromatic aldehyde.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and recrystallized to obtain the pure derivative.

Caption: General synthesis workflow for this compound derivatives.

Applications in Drug Development

Anticancer Activity

Derivatives of 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide have been identified as potent inhibitors of the mammalian target of rapamycin (mTOR), a key protein kinase involved in cell growth, proliferation, and survival. Inhibition of the mTOR signaling pathway can induce autophagic cell death and apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC).

Quantitative Data: Anticancer and mTOR Inhibitory Activity

| Compound ID | Substitution on Phenyl Ring | mTOR IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | MDA-MB-468 IC₅₀ (µM) |

| 7c | 4-OH, 3-OCH₃ | 0.304 | 1.25 | 2.37 |

| 7d | 4-OH, 2-OCH₃ | 0.521 | 2.56 | 4.11 |

| 7a | 4-OH | 0.892 | 5.12 | 8.93 |

| 7b | 2,4-diOH | 0.765 | 4.33 | 7.54 |

Data sourced from a study on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives as mTOR inhibitors. The original study should be consulted for full details.

Mechanism of Action: mTOR Signaling Pathway Inhibition

The mTOR protein is a central regulator of cell growth and proliferation. In many cancers, the PI3K/Akt/mTOR pathway is hyperactivated, leading to uncontrolled cell division and resistance to apoptosis. The synthesized this compound derivatives act as mTOR inhibitors, blocking downstream signaling and thereby inducing two key cell death mechanisms:

-

Autophagy: A cellular process of self-digestion of damaged organelles and proteins. Inhibition of mTOR activates autophagy, which can lead to cell death in cancer cells.

-

Apoptosis: Programmed cell death, a crucial mechanism for eliminating cancerous cells. Inhibition of the mTOR pathway can trigger the intrinsic apoptotic pathway.

Caption: Simplified mTOR signaling pathway and the inhibitory action of derivatives.

Antimicrobial Activity

While specific data for this compound derivatives is still emerging, studies on closely related 3/4-bromo benzohydrazide derivatives and N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated significant antimicrobial potential. These compounds have shown activity against a range of bacteria, including drug-resistant strains.

Quantitative Data: Antimicrobial Activity

Table 1: Activity of 3/4-Bromo-N'-(substituted)benzohydrazides [2]

| Compound ID | Substitution (R) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 12 | 3-Phenylallyl | 6.25 | 12.5 | 25 |

| 1 | Benzylidene | 25 | 50 | 50 |

| 2 | 2-Chlorobenzylidene | 12.5 | 25 | 50 |

MIC: Minimum Inhibitory Concentration. Data is for a mixture of 3- and 4-bromo isomers and should be interpreted as indicative.

Table 2: Activity of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives against XDR S. Typhi

| Compound ID | Substitution on Phenyl Ring | MIC (mg/mL) | MBC (mg/mL) |

| 5d | 4-Fluorophenyl | 6.25 | 12.5 |

| 5c | 4-Chlorophenyl | 12.5 | 25 |

| 5b | 4-Bromophenyl | 25 | 50 |

| 5a | Phenyl | 50 | 100 |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. XDR S. Typhi: Extensively Drug-Resistant Salmonella Typhi.

Potential Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial action of some hydrazide derivatives is the inhibition of DNA gyrase. This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately bacterial cell death.

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity